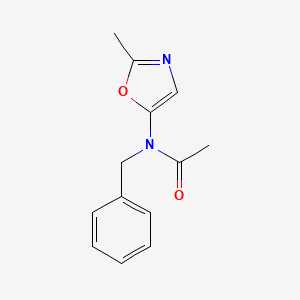
N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a complex structure that includes a diphenylphosphoryl group, a methylamino group, and a phenylpropanoic acid backbone. Its unique configuration and functional groups make it a valuable subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Chiral phosphoric acids or metal-based catalysts.
Temperature: Controlled temperatures ranging from -20°C to room temperature.
Reagents: Diphenylphosphoryl chloride, methylamine, and phenylpropanoic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and yield. The purification process typically includes crystallization and chromatography techniques to obtain the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diphenylphosphoryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the diphenylphosphoryl group.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The diphenylphosphoryl group can act as a ligand, binding to metal centers or enzyme active sites. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and selectivity. The phenylpropanoic acid backbone provides structural stability and contributes to the overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Diphenylphosphoryl derivatives: Compounds with variations in the substituents on the diphenylphosphoryl group.
Phenylpropanoic acid derivatives: Compounds with different functional groups attached to the phenylpropanoic acid backbone.
Uniqueness
(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both diphenylphosphoryl and methylamino groups
Eigenschaften
CAS-Nummer |
62316-83-0 |
|---|---|
Molekularformel |
C22H22NO3P |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1 |
InChI-Schlüssel |
AEWJPPXOVVCHSA-NRFANRHFSA-N |
Isomerische SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


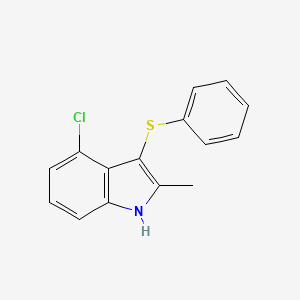
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
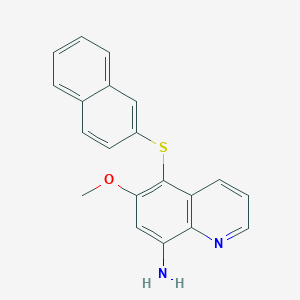
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
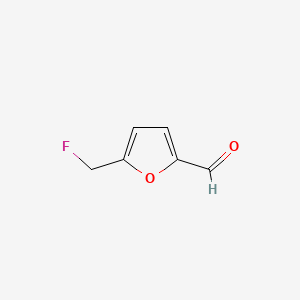
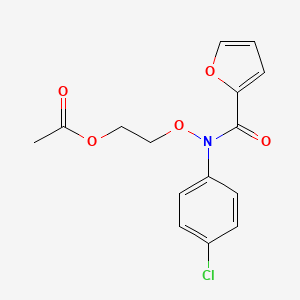
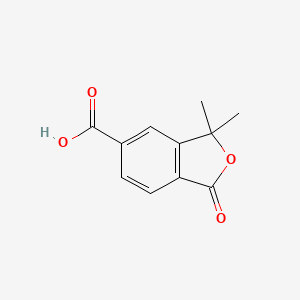

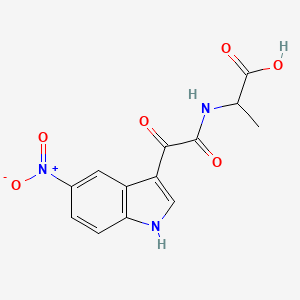
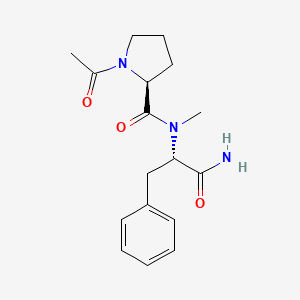
![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
